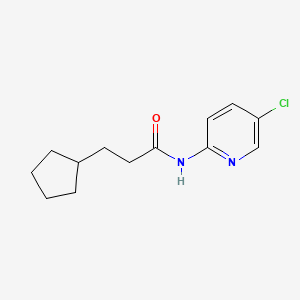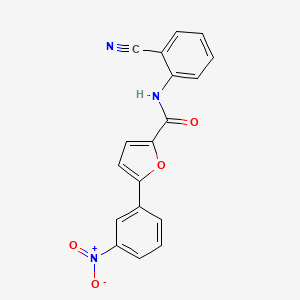
N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide, also known as NCPNF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in DNA synthesis and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide exhibits low toxicity and has minimal effects on normal cells. In cancer cells, N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. Additionally, N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide in lab experiments is its high specificity for cancer cells, which minimizes the risk of off-target effects. Additionally, N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide has a low toxicity profile and can be administered at relatively low concentrations. However, one limitation of using N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide. One area of interest is the development of more efficient synthesis methods that can produce N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide in higher yields. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide and its potential applications in other fields, such as materials science. Finally, there is a need for more in vivo studies to determine the efficacy and safety of N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide as a potential anticancer agent.
Conclusion:
In conclusion, N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide, or N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide, is a chemical compound with promising potential in various fields, particularly in medicinal chemistry as an anticancer agent. While further research is needed to fully understand its mechanism of action and potential applications, N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide represents an exciting avenue for future scientific research.
Synthesis Methods
The synthesis of N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide involves the reaction between 2-cyanophenylboronic acid and 5-bromo-3-nitrobenzofuran in the presence of a palladium catalyst. This reaction leads to the formation of N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide with a yield of approximately 70%.
Scientific Research Applications
N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In biochemistry, N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide has been used as a tool to study the mechanism of action of certain enzymes, particularly those involved in the synthesis of nucleic acids. In materials science, N-(2-cyanophenyl)-5-(3-nitrophenyl)-2-furamide has been incorporated into nanocomposites for use in electronic devices and sensors.
properties
IUPAC Name |
N-(2-cyanophenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4/c19-11-13-4-1-2-7-15(13)20-18(22)17-9-8-16(25-17)12-5-3-6-14(10-12)21(23)24/h1-10H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEAOUMMHCELFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5838159.png)
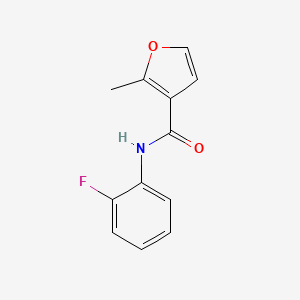
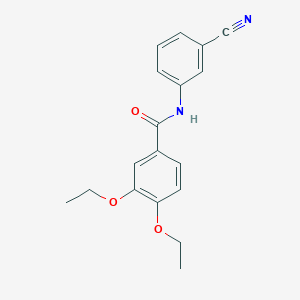
![2-chloro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5838176.png)
![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5838180.png)
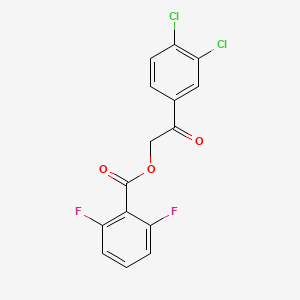
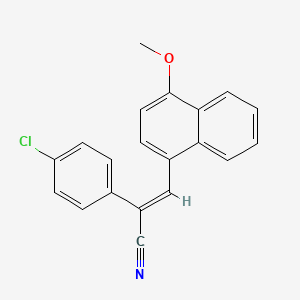
![5-{1-[(4-fluorophenyl)amino]ethylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5838211.png)
![2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5838218.png)
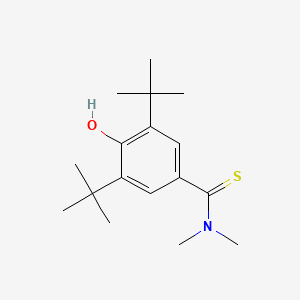
![N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5838224.png)

![2-[(2-pyridinylthio)methyl]benzonitrile](/img/structure/B5838256.png)
